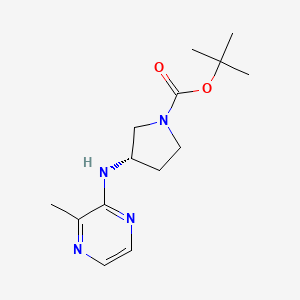

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine-carboxylate derivative featuring a pyrazine ring substituted with a methyl group at the 3-position. Key properties include:

- Molecular Formula: C₁₄H₂₂N₄O₂

- Molecular Weight: 278.35 g/mol

- CAS Number: 1289584-95-7 (per ) or 1353946-15-2 (per ).

- Stereochemistry: S-configuration at the pyrrolidine carbon.

The compound’s structure combines a tert-butyl carbamate group (enhancing stability) with a pyrazine-amino-pyrrolidine core, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

tert-butyl (3S)-3-[(3-methylpyrazin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-12(16-7-6-15-10)17-11-5-8-18(9-11)13(19)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFPAHDRAVSHRW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN=C1N[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118691 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289584-95-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289584-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a compound characterized by its unique structural features, including a pyrrolidine ring, a tert-butyl group, and an amino group derived from 3-methylpyrazine. This combination suggests potential biological activities that warrant investigation. The compound's molecular formula is C_{12}H_{16}N_{4}O_{2}, with a molecular weight of approximately 262.35 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several promising biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. The presence of the pyrazine moiety often correlates with enhanced biological activity, suggesting that this compound may have therapeutic potential.

Antimicrobial Activity

Research has shown that compounds containing pyrazine derivatives frequently demonstrate antimicrobial effects. In vitro studies are necessary to quantify the specific antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure | Antimicrobial Properties |

|---|---|---|

| Pyrazinamide | Pyrazinamide | Effective against Mycobacterium tuberculosis |

| 3-Methylpyrazine | 3-Methylpyrazine | Exhibits antibacterial activity |

| This compound | TBD | Preliminary data suggest antimicrobial potential |

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented in various studies. For instance, compounds with a similar structure have been shown to inhibit pro-inflammatory cytokines, which could indicate that this compound may modulate inflammatory responses.

Case Study: Roflumilast

Roflumilast, an established anti-inflammatory agent, has demonstrated significant effects in reducing inflammation in animal models. Research indicates it decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be similar for this compound .

The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, compounds with structural similarities often interact with biological macromolecules such as enzymes and receptors, which could lead to therapeutic effects.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds may inhibit enzymes involved in inflammatory pathways. |

| Receptor Modulation | Interaction with receptors could alter cellular signaling pathways. |

| Cytokine Regulation | May reduce the production or activity of pro-inflammatory cytokines. |

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the coupling of tert-butyl carbamate derivatives with pyrazine-based amines. The synthesis typically follows a multi-step process that ensures high purity and yield. For example, a method described in the literature involves the use of specific catalysts and reaction conditions to achieve optimal results .

Anticancer Properties

One of the most notable applications of (S)-tert-butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to reduced proliferation of cancer cells .

Case Study:

A study investigating the effects of related pyrazine derivatives on cancer cell lines showed promising results, indicating that modifications in the side chains could enhance potency against specific types of cancer .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation .

Data Table: Neuroprotective Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | CDK inhibition |

| Related Pyrazine Derivative 1 | 20 | Antioxidant activity |

| Related Pyrazine Derivative 2 | 25 | Anti-inflammatory properties |

Pharmaceutical Applications

Given its structural characteristics, this compound is being explored for various pharmaceutical applications:

Drug Development

The compound is being investigated as a lead compound for developing new drugs targeting specific kinases involved in cancer progression. Its unique structure allows for modifications that can enhance its selectivity and efficacy.

Case Study:

A recent patent application highlighted the synthesis of several analogs based on this compound, demonstrating improved selectivity towards certain CDKs while minimizing off-target effects .

Diagnostic Applications

The fluorescent properties of certain derivatives have led to their exploration in diagnostic applications, particularly in imaging techniques that require specific binding to biological targets.

Data Table: Fluorescent Properties of Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 480 | 35 |

| Fluorescent Derivative A | 500 | 40 |

| Fluorescent Derivative B | 510 | 30 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares the target compound with four analogs from literature and commercial sources:

*CAS discrepancy noted between sources; †Estimated based on substituents.

Key Observations:

- Pyrazine vs.

- Substituent Effects: Methyl (Target): Enhances lipophilicity vs. amino (), which increases hydrophilicity and hydrogen-bonding capacity. Iodo/Methoxy (): The iodine atom increases molecular weight and may enable radiolabeling; methoxy provides steric bulk. amino analogs.

- Stereochemistry : The target and compound share an S-configuration, critical for chiral recognition in drug-receptor interactions.

Functional and Application Implications

- Amino-Pyrazine/Pyridine Derivatives: The target and compound are likely intermediates in kinase inhibitors or protease antagonists due to their aromatic amino motifs.

- Iodo/Methoxy Analogs () : Heavy atoms like iodine may facilitate crystallographic studies or coupling reactions.

- Amide Derivatives () : The amide group’s stability and polarity suggest utility in peptide mimetics or prodrugs.

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are typically employed?

Answer:

The synthesis typically involves coupling a pyrrolidine-1-carboxylate precursor with a functionalized pyrazine derivative. Key steps include:

- Amino coupling : React tert-butyl 3-aminopyrrolidine-1-carboxylate with 3-methylpyrazin-2-yl derivatives under mild conditions (e.g., 20°C, 2 hours in dichloromethane) using a base like triethylamine to facilitate nucleophilic substitution .

- Purification : Post-reaction, crude products are purified via silica gel column chromatography with gradient elution (e.g., 20% to 50% ethyl acetate in hexane) to isolate the target compound .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) may be employed for advanced functionalization, such as introducing boronate esters for cross-coupling reactions .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Answer:

Structural validation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the tert-butyl group (δ ~1.4 ppm for ⁹H) and pyrazine/pyrrolidine backbone .

- X-ray crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction (SCXRD) resolves bond angles and spatial arrangement, particularly for chiral centers (e.g., R-factor <0.05 ensures accuracy) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) within 3 ppm error tolerance .

Advanced: What methodologies are effective for optimizing reaction yield during scale-up?

Answer:

Yield optimization strategies include:

- Temperature control : Gradual heating (e.g., 0°C → 20°C) minimizes side reactions during exothermic steps .

- Catalyst screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) for Suzuki-Miyaura couplings to enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids can stabilize reactive species .

- In-line monitoring : Use HPLC or LC-MS to track reaction progress and adjust stoichiometry in real time .

Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Answer:

Contradictions arise from dynamic effects (e.g., rotamers) or crystal packing. Mitigation steps:

- Variable-temperature NMR : Acquire spectra at 25°C and 60°C to identify temperature-dependent peak splitting caused by conformational exchange .

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments .

- Powder XRD : Rule out polymorphism if SCXRD data conflicts with bulk material properties .

Advanced: What column chromatography techniques are most suitable for purification?

Answer:

- Gradient elution : Start with low-polarity solvents (hexane) and incrementally increase polarity (ethyl acetate) to separate closely eluting impurities .

- Stationary phase : Use silica gel (230–400 mesh) for high-resolution separation. For chiral purity, employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

- Preparative HPLC : For challenging separations, use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Advanced: How to assess enantiomeric purity when minor stereoisomers are present?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane:ethanol (90:10) at 1 mL/min; retention time differences >2 minutes indicate enantiomeric separation .

- Optical rotation : Compare specific rotation ([α]D²⁵) with literature values (e.g., ≥95% ee requires [α]D²⁵ ±5% of reference) .

- Circular Dichroism (CD) : Match CD spectra to authenticated standards for absolute configuration confirmation .

Advanced: How does stability vary under different storage conditions?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation; monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

- pH stability : Test in buffered solutions (pH 1–13) using LC-MS to detect hydrolysis products (e.g., tert-butyl alcohol or pyrazine amines) .

- Light sensitivity : Conduct UV-vis spectroscopy under UV irradiation (254 nm) to assess photodegradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.